Methyl 2,3-dibromo-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, the Reformatsky reaction is used to produce diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates from 2-phenylpropanal and methyl α-bromopropionate . Another synthesis method involves the reaction of 1-methyl-2-trichloroacetylpyrrole with bromine to yield 4,5-dibromo-1-methyl-2-trichloroacetylpyrrole, which is then condensed with methyl L-2-amino-3-phenylpropanoate . These methods indicate that brominated esters can be synthesized through halogenation and subsequent reactions with other organic compounds.
Molecular Structure Analysis
The molecular structure of related compounds is determined using crystallography. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate shows a trans conformation between the phenyl group and the hydroxy group, with specific bond distances and angles . Although not the same compound, this provides a basis for understanding how brominated esters might exhibit certain molecular conformations and geometries.
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the transformation of 2-methylpropane and 2-methylpropene into 2,3-dimethylbutane and 2,3-dimethylbutenes, respectively, catalyzed by an alumina-supported tungsten hydride . This indicates that methylated compounds can undergo transformations that alter their carbon skeletons, which could be relevant for the reactivity of methyl 2,3-dibromo-2-methylpropanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structures. For instance, the loosely packed self-assembled monolayers generated from 2-alkyl-2-methylpropane-1,3-dithiols suggest that the introduction of methyl groups can influence the density and order of these monolayers . Additionally, the synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane provides information on the reaction conditions, such as temperature and pressure, that could affect the yield and conversion rates of similar esters .
Scientific Research Applications
Synthesis and Stereochemistry
Synthesis of Optically Pure Enantiomers : Methyl 2,3-dihydroxy-2-methylpropanoate, a derivative of Methyl 2,3-dibromo-2-methylpropanoate, has been synthesized with optical purity. The process involved chromatographic separation, hydrolysis, and methylation, establishing absolute stereochemistry through conversion into 3-O-acetyl derivatives (Rodriguez, Markey, & Ziffer, 1993).
Asymmetric Synthesis of Fragrance Components : Enantiomers of methyl 3-methyloctanoate, a fragrance component, were synthesized starting from methyl 3-hydroxy-2-methylpropanoate, illustrating the significance of Methyl 2,3-dibromo-2-methylpropanoate in fragrance chemistry (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Catalysis and Reaction Mechanisms
Palladium-Catalyzed Hydroesterification : Research on the hydroesterification of propene into methyl 2-methylpropanoate, involving palladium, copper, oxygen, and acid, demonstrated the ability to achieve high selectivities into branched ester under mild conditions. This underscores the role of Methyl 2,3-dibromo-2-methylpropanoate in catalysis (Bertoux et al., 1998).
Baylis-Hillman Reaction : The transformation of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates demonstrates the application of Methyl 2,3-dibromo-2-methylpropanoate in organic synthesis, specifically in the Baylis-Hillman reaction (Basavaiah, Padmaja, & Satyanarayana, 2000).
Application in Material Science
- Preparation of Bromine-Terminated Esters : Studies on the preparation of esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers, characterized by spectroscopic and chromatographic methods, showcase the utility of Methyl 2,3-dibromo-2-methylpropanoate in material science, particularly in the synthesis of ATRP macroinitiators for drug delivery bioconjugates (Velázquez, Grande, & Elizalde, 2020)
Safety And Hazards
The safety data sheet for a similar compound, “2-Bromo-2-methylpropane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
methyl 2,3-dibromo-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXNUSEDDXIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336523 | |
Record name | Methyl 2,3-dibromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dibromo-2-methylpropanoate | |
CAS RN |
3673-79-8 | |
Record name | Methyl 2,3-dibromo-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3673-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl alpha,beta-dibromoisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003673798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dibromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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